molecular formula C21H34O4 B1238230 (Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

Cat. No. B1238230
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-WTPHSRJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117;  Biochem J 1984; 222(1):103-110)

Scientific Research Applications

  • Stereochemistry in Synthesis : Highly stereoselective reactions, such as aminohydroxylations, have been achieved with related compounds, contributing to advancements in stereochemical control in organic synthesis (Allemann & Vogel, 1991).

  • Carbohydrate Mimics : The compound has been used in the synthesis of carbohydrate mimics, such as C-alpha-galactosides of carbapentopyranoses, demonstrating its utility in creating complex molecular architectures (Cossy et al., 1995).

  • Molecular Building Blocks : Its derivatives have served as building blocks in the synthesis of rare sugars and bioactive molecules, showcasing its versatility in organic synthesis (Gasparini & Vogel, 1989).

  • Radioligand Synthesis : The compound has been used in the improved synthesis of radioligands for studying thromboxane A2 receptors, highlighting its application in medicinal chemistry and drug development (Kan & Tai, 1993).

  • Synthesis of Protected Amino-Hydroxy Derivatives : Its use in the synthesis of protected amino-hydroxy-cyclopentane-carbaldehyde derivatives demonstrates its role in generating key intermediates for pharmaceutical research (Reymond & Vogel, 1990).

  • Antitumor Agents : Derivatives of the compound have been explored as potential antitumor agents, indicating its relevance in oncological research (Anderson, Dewey, & Mulumba, 1979).

  • Enzyme Inhibition : It has been utilized in the synthesis of enzyme inhibitors, specifically soluble epoxide hydrolase inhibitors, underlining its potential therapeutic applications (Burmistrov et al., 2019).

  • Asymmetric Synthesis : The compound's derivatives have been instrumental in asymmetric syntheses of carbohydrates and other biomolecules, which is crucial for the production of enantiomerically pure substances (Vogel, 1990).

properties

Product Name

(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18?,19+,20+/m1/s1

InChI Key

LQANGKSBLPMBTJ-WTPHSRJXSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@@H]2C[C@@H](C1C/C=C\CCCC(=O)O)CO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Pictograms

Irritant

synonyms

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

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